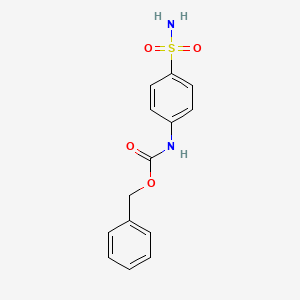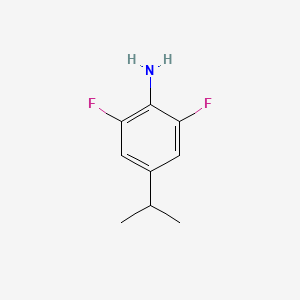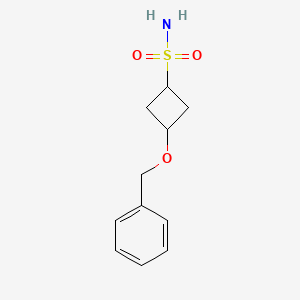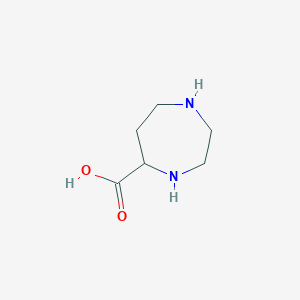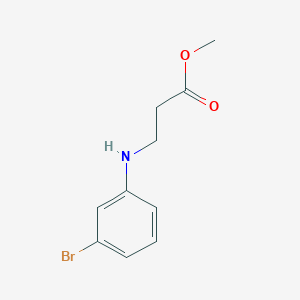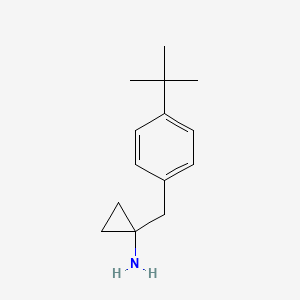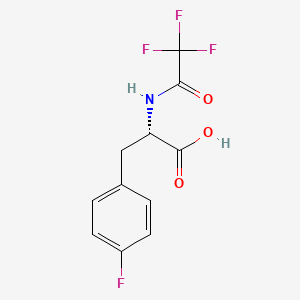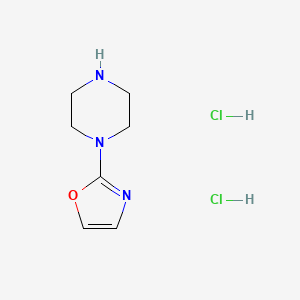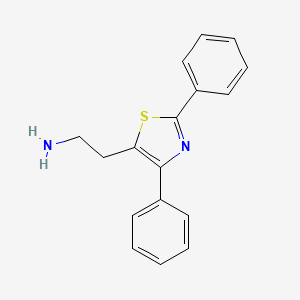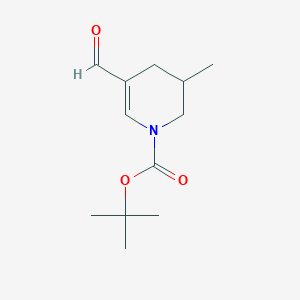![molecular formula C9H13F3O2 B15306115 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)-2-oxabicyclo[222]octan-3-yl]methanol is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol typically involves the reaction of trifluoromethyl-substituted alkenes with suitable reagents. One common method is the three-component hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes, which provides α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields . This method involves the use of oximes and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoromethyl-substituted ketones, while substitution reactions can produce a variety of trifluoromethyl derivatives.
Scientific Research Applications
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications
Properties
Molecular Formula |
C9H13F3O2 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(5-13)6-1-3-7(14-8)4-2-6/h6-7,13H,1-5H2 |
InChI Key |
NFZIDGOZRTXTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(O2)(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


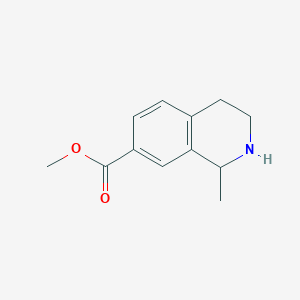
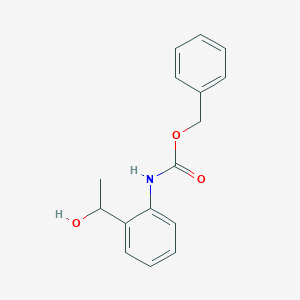
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
